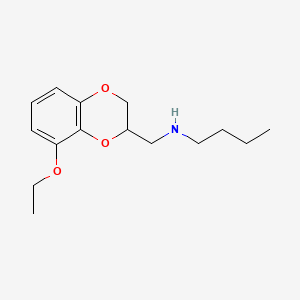
Ethomoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethomoxane is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its role in medicinal chemistry and industrial processes. The compound’s unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of ethylamine with a suitable oxane derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process often involves continuous flow reactors to maintain consistent quality and high throughput. Key steps include the purification of raw materials, the controlled addition of reactants, and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Ethomoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as platinum or nickel, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Hydrogen gas, platinum or nickel catalysts; conditions: high pressure, moderate temperatures.
Substitution: Halides, amines; conditions: solvent medium (e.g., ethanol), room temperature to reflux conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with varied functional groups.
Scientific Research Applications
Ethomoxane is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives due to its reactive nature.
Mechanism of Action
The mechanism by which Ethomoxane exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to physiological changes. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethomoxane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethylamine, oxane derivatives, substituted oxanes.
Uniqueness: this compound’s unique structure allows for a broader range of chemical reactions and applications compared to its analogs. Its stability and reactivity make it a preferred choice in both research and industrial applications.
Properties
CAS No. |
793603-27-7 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChI Key |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Related CAS |
6038-78-4 (hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
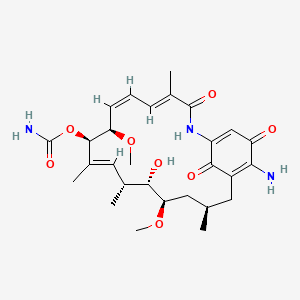
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
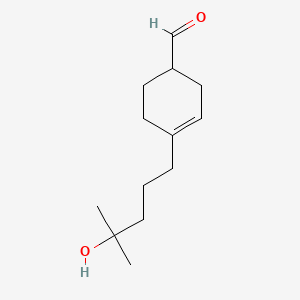
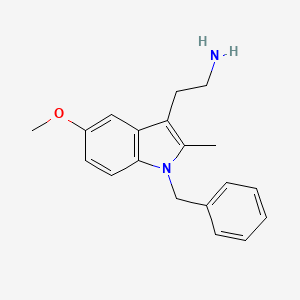
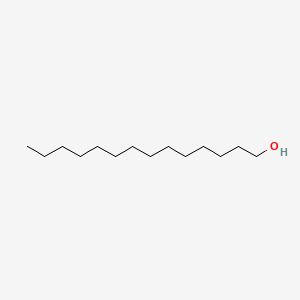
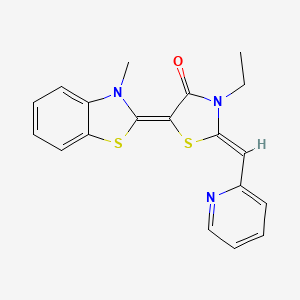
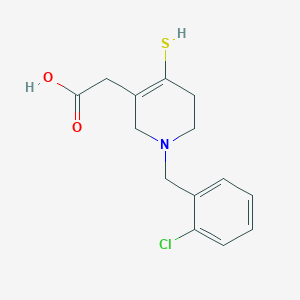
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
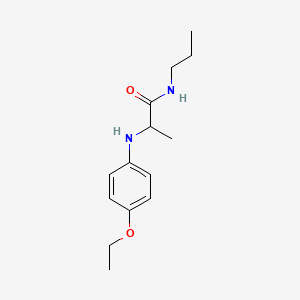
![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858347.png)
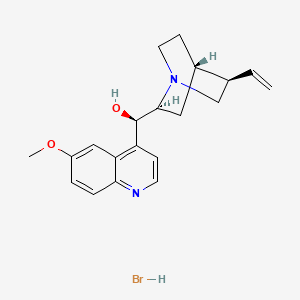
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)
